cis-11-Octadecenoic acid methyl ester

Overview

Description

Cis-11-Octadecenoic acid methyl ester, also known as cis-11-methyl oleate, is a naturally occurring fatty acid ester found in a variety of plants and animals. It is a major component of many vegetable oils and is used in a variety of applications, ranging from food to cosmetics. This compound has a variety of biochemical and physiological effects, which make it an interesting compound for scientific research.

Scientific Research Applications

Fatty Acid Composition and Analysis

Fatty Acid Content in Natural Fats and Oils : The presence of cis-11-octadecenoic acid (cis-11-18∶1) has been noted in various fats and oils, indicating its widespread occurrence and potential significance in different species. This suggests a biosynthetic pathway where cis-9-hexadecenoic acid (cis-9-16∶1) may be chain-elongated to form cis-11-18∶1 (Kuemmel & Chapman, 1968).

Distribution in Milk Fat : cis-11-Octadecenoic acid was identified as a predominant trans isomer in milk fat, illustrating its role in the nutritional content and possibly the metabolic pathways involved in dairy production (Parodi, 1976).

Chromatographic Properties and Separation : Various studies have focused on the chromatographic properties and separation of cis and trans methyl octadecenoates, indicating the importance of cis-11-octadecenoic acid methyl ester in analytical chemistry and lipid research. The isomers can be identified and separated, suggesting its use in the structural analysis of fatty acids and esters (Gunstone, Ismail, & Jie, 1967).

Biochemical Pathways and Modifications

Conversion to Trans Isomers : cis-Octadecenoic acids can be converted to their trans isomers through heating with selenium or irradiation by ultraviolet light, indicating a potential for chemical manipulation and the study of fatty acid structures and their effects (Gunstone & Ismail, 1967).

Hydrogenation Processes : The fatty acid has been involved in studies focusing on hydrogenation, such as the conversion of triple bonds to cis double bonds in long-chain conjugated fatty acids. This highlights its potential applications in industrial processes and the modification of fatty acid structures (Morris et al., 1972).

Safety and Hazards

When handling “cis-11-Octadecenoic acid methyl ester”, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Mode of Action

It is known that it is a fatty acid methyl ester , which suggests that it may interact with its targets in a similar manner to other fatty acids and their esters.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl cis-11-Octadecenoic Acid Ester. For instance, it should be handled in a well-ventilated place and stored at −20°C . It should also be kept away from sources of ignition due to its flammability .

Biochemical Analysis

Biochemical Properties

It is known that it can be used as a standard mixture along with bacterial FAME and polyunsaturated fatty acids to identify the peak during GC analysis to determine fatty acid composition in bacterial cells and lipid extraction .

Cellular Effects

It is known that it can influence the lipid order of mouse brain synaptic plasma membranes .

Temporal Effects in Laboratory Settings

properties

| { "Design of the Synthesis Pathway": "The synthesis of cis-11-Octadecenoic acid methyl ester can be achieved through the esterification of cis-11-Octadecenoic acid with methanol using a suitable catalyst.", "Starting Materials": [ "cis-11-Octadecenoic acid", "Methanol", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add cis-11-Octadecenoic acid to a round-bottom flask", "Add a suitable amount of methanol to the flask", "Add a catalyst (e.g. sulfuric acid) to the flask", "Heat the mixture under reflux for several hours", "Allow the mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer over anhydrous sodium sulfate", "Filter the mixture to remove the drying agent", "Evaporate the solvent under reduced pressure to obtain cis-11-Octadecenoic acid methyl ester" ] } | |

CAS RN |

1937-63-9 |

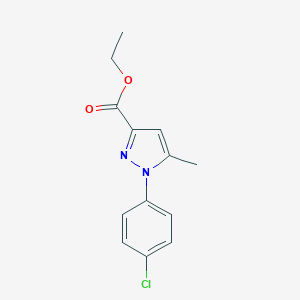

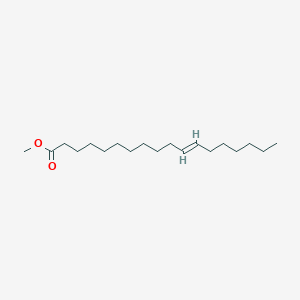

Molecular Formula |

C19H36O2 |

Molecular Weight |

296.5 g/mol |

IUPAC Name |

methyl octadec-11-enoate |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,10-18H2,1-2H3 |

InChI Key |

PVVODBCDJBGMJL-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCCCC(=O)OC |

SMILES |

CCCCCCC=CCCCCCCCCCC(=O)OC |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC(=O)OC |

Appearance |

Unit:100 mgSolvent:nonePurity:99%Physical liquid |

Other CAS RN |

6198-58-9 52380-33-3 1937-63-9 |

Pictograms |

Irritant |

synonyms |

methyl vaccenate methyl vaccenate, (E)-isomer vaccenic acid methyl este |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the natural source of Methyl cis-11-octadecenoate and has its presence been observed in other organisms?

A1: Methyl cis-11-octadecenoate is found in the seeds of both white pitaya (Hylocereus polyrhizus) and red pitaya (H. undatus) []. While the relative content might differ slightly, it constitutes a part of their fatty acid profile. Interestingly, this compound is also found in the marine sponge Spirastrella abata and has been linked to cholesterol biosynthesis inhibition in Chang liver cells []. This suggests potential biological activity and warrants further investigation.

Q2: Are there any studies investigating the potential benefits of Methyl cis-11-octadecenoate in relation to its presence in pitaya seeds?

A2: While the research article [] focuses on analyzing the fatty acid composition of pitaya seeds, it does not delve into the specific benefits of Methyl cis-11-octadecenoate. Further studies are needed to understand if this compound contributes to any health benefits associated with consuming pitaya seeds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.